[(4-Bromo-2-fluorophenyl)methylidene]hydrazine
Description
[(4-Bromo-2-fluorophenyl)methylidene]hydrazine (CAS: 1276074-68-0), also termed 4-bromo-2-fluorobenzaldehyde hydrazone, is a hydrazone derivative characterized by a bromo and fluoro substituent on the phenyl ring. Its molecular formula is C₇H₆BrFN₂, with a molar mass of 217.04 g/mol . Structurally, it consists of a benzylidene hydrazine backbone where the aromatic ring is substituted at the 4-bromo and 2-fluoro positions. This compound is synthesized via condensation reactions between hydrazine and substituted benzaldehyde derivatives, typically under reflux conditions in ethanol or methanol with acid catalysis, a method consistent with analogous hydrazone syntheses .
Hydrazones are widely studied for their versatility in coordination chemistry, biological activity, and applications in drug discovery.
Properties
IUPAC Name |
(Z)-(4-bromo-2-fluorophenyl)methylidenehydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-4H,10H2/b11-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVKOQISTUPLDH-WCIBSUBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=N\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2-fluorophenyl)methylidene]hydrazine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2-fluorophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different substituents.
Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of functionalized phenylhydrazines.
Scientific Research Applications
[(4-Bromo-2-fluorophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of [(4-Bromo-2-fluorophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Infrared (IR) Spectroscopy :
Comparative Spectral Data :
Key Insight : The absence of C=O bands (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides) confirms the hydrazone structure over alternative tautomers .
Comparison with Other Methods :
Key Insight : Microwave-assisted synthesis (e.g., ) offers higher yields and shorter reaction times compared to conventional reflux methods, suggesting an optimization avenue for the target compound.
Biological Activity
[(4-Bromo-2-fluorophenyl)methylidene]hydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets in biological systems. The compound is being investigated for:
- Antimicrobial Activity : Preliminary studies suggest that it may possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : There is ongoing research into its potential as an anticancer agent, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their structure and function. This interaction can lead to changes in cellular pathways that may result in therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds have highlighted the importance of substituent groups on the phenyl ring:
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Bromine and Fluorine | Antimicrobial, Anticancer |
| [(4-Bromo-2-chlorophenyl)methylidene]hydrazine | Chlorine | Moderate activity |
| [(4-Fluoro-2-bromophenyl)methylidene]hydrazine | Fluorine and Bromine swapped | Reduced activity |
These comparisons suggest that the presence and position of halogen atoms significantly influence the compound's biological efficacy .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of hydrazones, including those similar to this compound, exhibited cytotoxic effects against various cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of hydrazone derivatives against strains of Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential therapeutic applications .
Research Findings
Recent findings have highlighted the following key aspects of this compound:
- Selectivity : The compound's selectivity for specific molecular targets may reduce off-target effects commonly associated with broader-spectrum drugs.
- Combination Therapies : Research is exploring the efficacy of combining this compound with other therapeutic agents to enhance its anticancer properties while mitigating side effects .
Q & A
What are the optimal synthetic routes for preparing [(4-Bromo-2-fluorophenyl)methylidene]hydrazine?
Basic Research Question
The compound is typically synthesized via condensation reactions between hydrazine derivatives and substituted aldehydes. A common approach involves reacting 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate under reflux in ethanol or methanol. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography. Key parameters include pH control (acidic conditions favor imine formation) and stoichiometric ratios to minimize side products like bis-hydrazones .
How can X-ray crystallography resolve the molecular structure of this compound?
Basic Research Question
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., DCM/hexane). Data collection uses a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXS), followed by refinement (SHELXL) with anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π interactions are analyzed using software like PLATON. Discrepancies in bond lengths or angles are resolved by checking for twinning or disorder .
How do computational methods elucidate the compound’s reactivity in catalytic systems?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model reaction pathways, such as hydrazine’s role in metathesis or cycloaddition. Transition-state analysis identifies rate-determining steps (e.g., cycloreversion in norbornene systems). For this compound, steric and electronic effects from bromo/fluoro substituents are quantified via Mulliken charges and frontier molecular orbitals. Computational results guide experimental optimization of catalysts (e.g., bicyclic hydrazines) .
What mechanisms underlie the catalytic decomposition of this compound for hydrogen production?
Advanced Research Question
In catalytic decomposition, hydrazine derivatives release H2 via N–N bond cleavage. The process is influenced by catalyst composition (e.g., Ir, Ni, or Fe nanoparticles) and activation mode (thermal vs. photochemical). For this compound, bromine may stabilize intermediates, while fluorine enhances electrophilicity. Kinetic studies (Arrhenius plots) differentiate between Langmuir-Hinshelwood and Eley-Rideal mechanisms. Contradictions in reported efficiencies arise from variations in catalyst supports (e.g., Al2O3 vs. CeO2) or reaction media .
How are data discrepancies addressed in crystallographic refinement?
Experimental Design & Data Analysis
Discrepancies (e.g., high R-factors or anomalous thermal parameters) are resolved by:
- Checking for missed symmetry (PLATON’s ADDSYM).
- Re-examizing absorption corrections (multi-scan vs. empirical).
- Testing for twinning (CELL_NOW) or disorder (SHELXL’s PART指令).
Hydrogen atoms are placed geometrically (riding model) unless high-resolution data (>0.8 Å) allows free refinement. Validation tools (CHECKCIF) flag outliers for manual correction .
What safety protocols are critical when handling this compound?
Basic Laboratory Practice
Refer to the MSDS (Material Safety Data Sheet) for hazards:
- Skin/Eye Contact : Flush with water for 15+ minutes; use PPE (gloves, goggles).
- Inhalation : Use fume hoods; monitor airborne concentrations (NIOSH limits).
- Storage : Inert atmosphere (N2), away from oxidizers.
Waste disposal follows EPA guidelines for hydrazine derivatives .
How can conflicting data on catalytic performance be reconciled?
Advanced Data Contradiction Analysis
Contradictions in catalytic studies arise from:
- Substrate Purity : Trace solvents (e.g., DMF) may poison active sites.
- Operando Conditions : In-situ XRD or IR spectroscopy clarifies catalyst deactivation.
- Electronic Effects : Bromine’s electron-withdrawing nature may alter adsorption energetics vs. fluorine’s inductive effects.
Meta-analyses using 2D-QSAR or machine learning correlate catalyst descriptors (e.g., d-band center, particle size) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
